(1-Amino-5-ethyl-1H-pyrrol-2-yl)(3-pyridinyl)methanone
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Overview
Description
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyrrole ring substituted with an amino group and an ethyl group, as well as a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the pyrrole ring followed by the introduction of the amino and ethyl groups. The pyridine ring is then attached through a condensation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Amino-5-methyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-2-yl)methanone
- (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-4-yl)methanone
Uniqueness
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(1-amino-5-ethylpyrrol-2-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H13N3O/c1-2-10-5-6-11(15(10)13)12(16)9-4-3-7-14-8-9/h3-8H,2,13H2,1H3 |
InChI Key |
IEJUVZDCPAOEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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